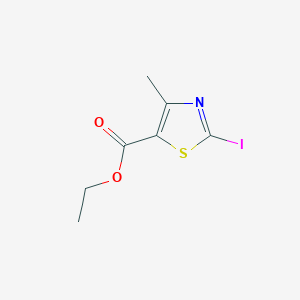

Ethyl 2-iodo-4-methylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8INO2S . It is used for research purposes .

Synthesis Analysis

An efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials has been described . The synthesis starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea or its N-substituted derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 2-iodo-4-methylthiazole-5-carboxylate is represented by the formula C7H8INO2S . Unfortunately, the specific details about the linear structure formula and InChI Key are not available .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-iodo-4-methylthiazole-5-carboxylate are not mentioned in the search results, it is known that 2-aminothiazoles, a related class of compounds, are significant in organic medicinal compounds and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .Physical And Chemical Properties Analysis

Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 297.11 . The boiling point is not specified .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated notable antimicrobial activities. Specifically, derivatives have been synthesized and tested against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship of these molecules has been further elucidated through 3D QSAR analysis, shedding light on the significant potential of these derivatives in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

Synthesis and Modification

The ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid have been a starting point for the synthesis of various derivatives. Acylation and subsequent reactions have led to the production of diverse compounds, showcasing the versatility of this compound in synthetic chemistry (Dovlatyan et al., 2004).

Biothiols Detection

Certain derivatives of Ethyl 2-Iodo-4-Methylthiazole-5-Carboxylate have been employed as probes for the detection of biothiols. These biothiols, such as cysteine, homocysteine, and glutathione, are crucial in various physiological processes. For example, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate (NL-AC) has been synthesized and used as a colorimetric and ratiometric fluorescent probe. This probe has shown to sensitively and selectively detect biothiols, offering promising applications in analytical chemistry and diagnostics (Wang et al., 2017).

Fluorescent Probing and Imaging

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) derivatives have been synthesized and used as ratiometric fluorescent probes. These probes are particularly effective for the selective detection of cysteine and homocysteine, showcasing a significant increase in fluorescence intensity in their presence. Such attributes make these probes highly valuable for applications in bioimaging and analytical chemistry, further extending the utility of Ethyl 2-Iodo-4-Methylthiazole-5-Carboxylate in scientific research (Na et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-iodo-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPWCCSWHUVUGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2602494.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2602498.png)

![Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2602499.png)

![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)